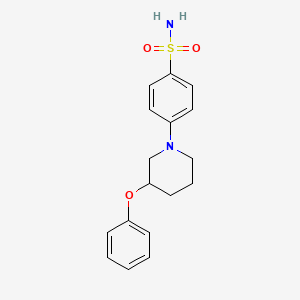
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 3-phenoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring and phenoxy group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- can be compared with other similar compounds such as:
N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide: This compound is used in the treatment of metabolic syndrome and has similar structural features.
Benzenesulfonamide derivatives: Various derivatives of benzenesulfonamide are studied for their diverse chemical and biological properties.
The uniqueness of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
827322-98-5 |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-(3-phenoxypiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O3S/c18-23(20,21)17-10-8-14(9-11-17)19-12-4-7-16(13-19)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H2,18,20,21) |
InChI-Schlüssel |
FNQIFSSTGJUJAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


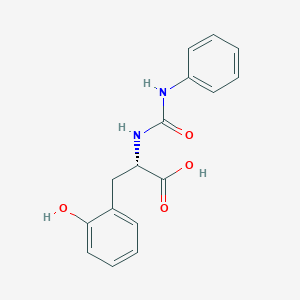
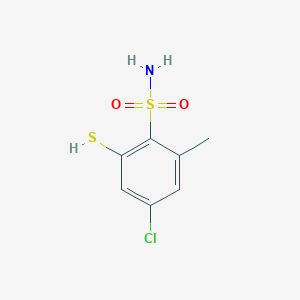
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
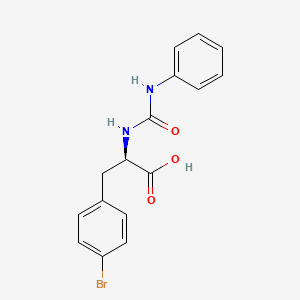
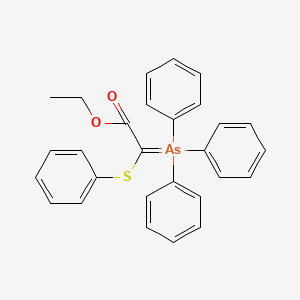
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)

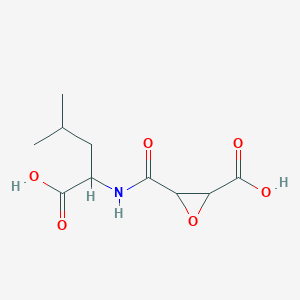
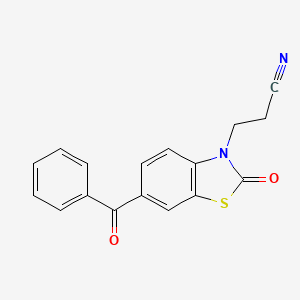
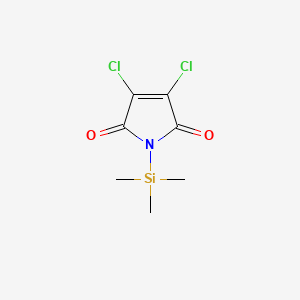
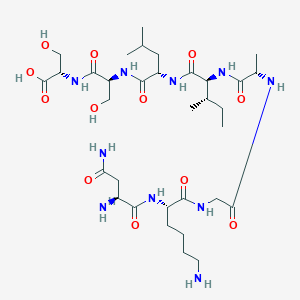
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

